molecular formula C16H23FN2O B14185157 N-[4-Fluoro-2-(piperidin-4-yl)phenyl]-2,2-dimethylpropanamide CAS No. 872999-04-7

N-[4-Fluoro-2-(piperidin-4-yl)phenyl]-2,2-dimethylpropanamide

Cat. No.: B14185157
CAS No.: 872999-04-7
M. Wt: 278.36 g/mol
InChI Key: NKFPKEHSRSDCJW-UHFFFAOYSA-N
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Description

N-[4-Fluoro-2-(piperidin-4-yl)phenyl]-2,2-dimethylpropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a fluorinated phenyl group, and a dimethylpropanamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Fluoro-2-(piperidin-4-yl)phenyl]-2,2-dimethylpropanamide typically involves multiple steps, starting with the preparation of the piperidine ring and the fluorinated phenyl group. One common method involves the reaction of 4-fluoroaniline with 4-piperidone under acidic conditions to form the intermediate compound. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-Fluoro-2-(piperidin-4-yl)phenyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-Fluoro-2-(piperidin-4-yl)phenyl]-2,2-dimethylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-Fluoro-2-(piperidin-4-yl)phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The piperidine ring and fluorinated phenyl group allow the compound to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-Fluorophenyl)-2-piperidinyl]thiazol-5-ylpyrimidin-2-yl-N-phenylamine
  • 6-Fluoro-3-(4-piperidinyl)benzisoxazole
  • Fentanyl analogs such as N-phenyl-N-[1-(2-phenethyl)-4-piperidinyl]propanamide

Uniqueness

N-[4-Fluoro-2-(piperidin-4-yl)phenyl]-2,2-dimethylpropanamide is unique due to its specific combination of a piperidine ring, fluorinated phenyl group, and dimethylpropanamide moiety. This unique structure allows it to exhibit distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

872999-04-7

Molecular Formula

C16H23FN2O

Molecular Weight

278.36 g/mol

IUPAC Name

N-(4-fluoro-2-piperidin-4-ylphenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C16H23FN2O/c1-16(2,3)15(20)19-14-5-4-12(17)10-13(14)11-6-8-18-9-7-11/h4-5,10-11,18H,6-9H2,1-3H3,(H,19,20)

InChI Key

NKFPKEHSRSDCJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=C1)F)C2CCNCC2

Origin of Product

United States

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